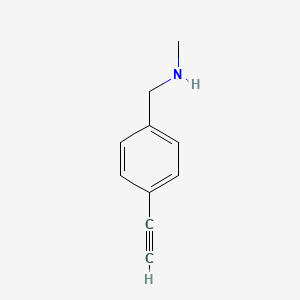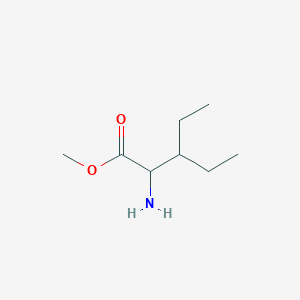
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)-: is an organic compound with the molecular formula C10H8F3NO It is a trifluoromethylated enone, which means it contains a trifluoromethyl group (CF3) attached to a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often preferred. This involves continuously introducing raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The product is then continuously extracted, which enhances the efficiency and safety of the process .
化学反応の分析
Types of Reactions
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects and applications in biology and medicine
作用機序
The mechanism by which 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but with an ethoxy group instead of a phenylamino group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a triple bond instead of a double bond.
4-Phenyl-3-buten-2-one: Lacks the trifluoromethyl group.
Uniqueness
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylamino)- is unique due to the presence of both the trifluoromethyl group and the phenylamino group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and medicinal chemistry .
特性
CAS番号 |
176722-51-3 |
|---|---|
分子式 |
C10H8F3NO |
分子量 |
215.17 g/mol |
IUPAC名 |
4-anilino-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-7,14H |
InChIキー |
PTCXQMALTDIQMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC=CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)


![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![2-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741253.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)

![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)

![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
